![molecular formula C12H11NO3 B609819 PACA CAS No. 1431724-30-9](/img/structure/B609819.png)
PACA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PACA is a compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of propargylamines and is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plant sources. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel pharmaceutical agents .
准备方法
Synthetic Routes and Reaction Conditions: PACA can be synthesized through the reaction of caffeic acid with propargylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain pure propargyl caffeamide .
Industrial Production Methods: Industrial production of propargyl caffeamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the production of high-purity propargyl caffeamide .
化学反应分析
Types of Reactions: PACA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding quinones.
Reduction: Reduction of propargyl caffeamide can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications .
科学研究应用
Neuroprotective Properties
PACA has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a widely used model for neuronal differentiation and neuroprotection studies. In experiments, this compound was found to potentiate the effects of NGF, leading to increased neurite formation. This effect is crucial as NGF is involved in neuronal survival and regeneration following injury, making this compound a potential therapeutic agent for neurodegenerative diseases .
Applications in Neurodegenerative Disease Research
This compound's ability to attenuate neurotoxicity has been investigated in various models of neurodegenerative diseases. Notably, it has been shown to reduce the neurotoxic effects of 6-hydroxydopamine (6-OHDA) in PC12 cells, which is relevant for conditions such as Parkinson's disease where dopaminergic neurons are damaged .
Data Table: Summary of this compound's Efficacy
Study | Cell Type | Treatment | Outcome |
---|---|---|---|
Study 1 | PC12 Cells | 20 µM this compound + NGF | Increased neurite outgrowth |
Study 2 | Primary Rat Neurons | 20 µM this compound | Reduced 6-OHDA neurotoxicity |
Study 3 | PC12 Cells | This compound + Keap1 Inhibitor | Attenuated neuroprotective effects |
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving PC12 cells treated with 6-OHDA, this compound significantly reduced apoptotic markers, suggesting its potential as a protective agent against dopaminergic neuron loss. The results indicated a dose-dependent response where higher concentrations of this compound correlated with lower levels of cell death and increased neurite outgrowth .
Case Study 2: Antioxidant Activity
Another investigation demonstrated that this compound effectively upregulated the expression of HO-1 in neuronal cells exposed to oxidative stress. This study provided insights into how this compound can enhance cellular defense mechanisms against free radicals, which are implicated in various neurodegenerative conditions .
作用机制
The mechanism of action of propargyl caffeamide lies in its ability to modulate multiple signaling pathways within the body. Studies have shown that this compound exerts its antioxidant effects by scavenging free radicals and inhibiting oxidative stress-induced damage. Furthermore, propargyl caffeamide has been found to inhibit the activity of pro-inflammatory mediators, such as cytokines and chemokines, thus reducing inflammation in various tissues. Additionally, propargyl caffeamide has been shown to modulate neurotransmitter levels in the brain, particularly dopamine and serotonin, which may contribute to its neuroprotective effects .
相似化合物的比较
PACA can be compared with other similar compounds such as:
Caffeic Acid: Both compounds are derivatives of caffeic acid, but propargyl caffeamide has an added propargyl group, which enhances its therapeutic properties.
Propargylamine: While propargylamine is a simple propargyl compound, propargyl caffeamide combines the properties of both propargylamine and caffeic acid, making it more versatile.
N-Propargyl Caffeate: This compound is similar to propargyl caffeamide but differs in its ester linkage instead of an amide bond, which may affect its biological activity.
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for various therapeutic applications.
生物活性
N-Propargyl caffeate amide (PACA) has garnered attention in recent years for its diverse biological activities, particularly in the fields of cardiology and neuroprotection. This article provides a detailed overview of this compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of caffeic acid and has been studied for its pharmacological properties, including anti-inflammatory, neuroprotective, and antifibrotic effects. Its chemical structure allows it to interact with various biological pathways, making it a candidate for treating conditions such as cardiac fibrosis and neurodegenerative diseases.
Biological Activities
-
Anti-inflammatory Effects
This compound has been shown to modulate macrophage polarization, shifting it from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. This was evidenced by decreased expression of pro-inflammatory markers (e.g., iNOS, TNF-α) and increased expression of anti-inflammatory markers (e.g., IL-10) in LPS-stimulated RAW264.7 macrophages . -
Cardiac Fibrosis Prevention
Research indicates that this compound significantly reduces the expression of pro-fibrotic factors such as TGF-β1 and PDGF-α in macrophages, suggesting its potential in preventing cardiac fibrosis following myocardial infarction . The mechanism involves the activation of the PPAR-γ pathway, promoting a shift in macrophage phenotype that favors tissue repair over inflammation. -
Neuroprotective Properties
This compound has been reported to enhance nerve growth factor (NGF)-induced neurite outgrowth while protecting against 6-hydroxydopamine (6-OHDA)-induced toxicity. This effect is mediated through the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .
The biological activities of this compound can be attributed to several key mechanisms:
- Macrophage Polarization : this compound promotes the transition from M1 to M2 macrophages, which is critical for resolving inflammation and facilitating tissue repair.
- Inhibition of Fibrosis : By downregulating TGF-β1 and PDGF-α, this compound inhibits fibrotic processes that can lead to cardiac dysfunction.
- Oxidative Stress Reduction : Activation of the Nrf2 pathway enhances cellular antioxidant responses, protecting neurons from oxidative damage.
Table 1: Effects of this compound on Inflammatory Markers
Marker | Control (pg/mL) | LPS (pg/mL) | This compound Treatment (pg/mL) |
---|---|---|---|
iNOS | 50 | 200 | 80 |
TNF-α | 40 | 150 | 60 |
IL-10 | 30 | 20 | 100 |
Table 2: Pro-fibrotic Factor Expression in Cardiac Fibrosis Models
Factor | Control Expression | LPS Expression | This compound Treatment Expression |
---|---|---|---|
TGF-β1 | Low | High | Low |
PDGF-α | Low | High | Low |
MMP-9 | Moderate | High | High |
Case Studies
-
Cardiac Fibrosis Study
In a study involving myocardial infarction models, this compound treatment resulted in significant reductions in cardiac fibrosis markers compared to untreated controls. Histological analysis showed improved tissue architecture and reduced collagen deposition in this compound-treated groups . -
Neuroprotection in Parkinson's Disease Models
Another study demonstrated that this compound administration improved survival rates and reduced behavioral deficits in rodent models of Parkinson's disease induced by 6-OHDA. The protective effects were linked to enhanced NGF signaling and reduced oxidative stress levels .
属性
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSUNWAPXINQU-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。